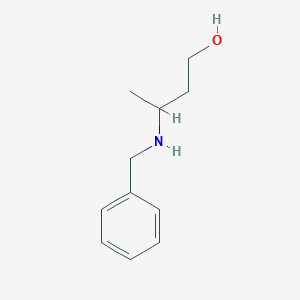![molecular formula C19H19N3O2 B2643231 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide CAS No. 899952-27-3](/img/structure/B2643231.png)
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazinone derivatives are a class of compounds that have been studied for their potential biological activities . They often serve as key intermediates in the synthesis of various bioactive molecules .
Molecular Structure Analysis
Phthalazinone derivatives generally contain a phthalazinone core, which consists of a two-ring system with one benzene ring and one pyridazine ring . The specific substituents attached to this core can greatly influence the properties and activities of the compound.Chemical Reactions Analysis
Phthalazinone derivatives can undergo various chemical reactions, depending on their specific structures and the conditions used . These reactions can be used to further modify the compounds or to study their properties.Physical And Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives can vary depending on their specific structures . These properties can include factors such as density, boiling point, refractive index, and various spectroscopic properties .Applications De Recherche Scientifique
Neuroprotective Applications
ONO-1924H, a derivative of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide, has shown neuroprotective effects. It's a novel inhibitor of poly ADP-ribose polymerase (PARP) and has demonstrated effectiveness in reducing cell death induced by hydrogen peroxide in PC12 cells. In vivo studies with rats also showed significant reduction in cerebral damage and improvement in neurological deficits caused by middle cerebral artery occlusion, indicating its potential as a therapeutic agent for ischemic stroke (Kamanaka et al., 2004).
Antimicrobial Properties
Compounds derived from this compound have been observed to exhibit antimicrobial activity. 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showed notable antimicrobial properties against various bacterial and fungal strains (Sridhara et al., 2010). Additionally, some condensed [4‐(2,4,6‐Trimethylphenyl)‐1(2H)‐oxo‐phthalazin‐2‐yl]acetic acid hydrazide derivatives were synthesized and showed antimicrobial activity, marking them as potential candidates for further research in this area (El-Hashash et al., 2012).
Anti-inflammatory and Anticancer Activity
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRWJBMXOJKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)
![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)
![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
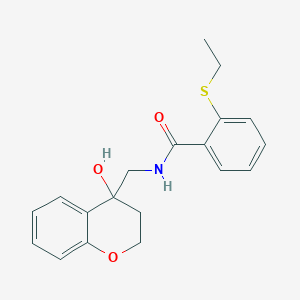
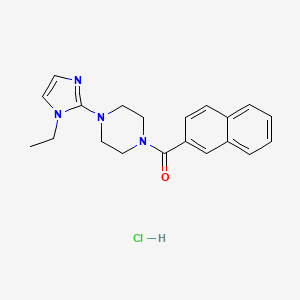
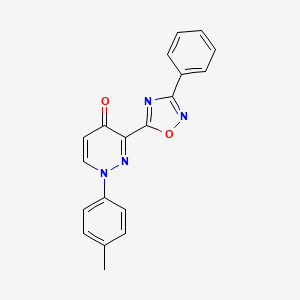
![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)
![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)
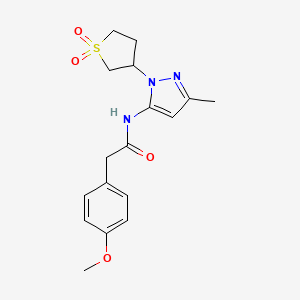

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)
